molecular formula C19H28Cl2N4O2 B560638 Tinostamustine CAS No. 1236199-60-2

Tinostamustine

Katalognummer: B560638
CAS-Nummer: 1236199-60-2
Molekulargewicht: 415.4 g/mol
InChI-Schlüssel: GISXTRIGVCKQBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tinostamustine, also known as EDO-S101, is a novel compound that combines the properties of an alkylating agent and a histone deacetylase inhibitor. This dual-action molecule is designed to enhance drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells. This compound has shown promise in preclinical and clinical studies for its potential to treat various types of cancer, including glioblastoma and multiple myeloma .

Vorbereitungsmethoden

Chemical Structure and Rational Design

Tinostamustine is a bifunctional molecule combining the alkylating agent bendamustine with the HDAC inhibitor vorinostat (suberoylanilide hydroxamic acid, SAHA). This hybrid structure enables simultaneous DNA damage induction and epigenetic modulation . The covalent linkage between bendamustine’s nitrogen mustard group and vorinostat’s hydroxamic acid moiety is achieved through a carbamate ester bridge, optimizing stability and bioavailability .

Synthetic Pathways

Stepwise Alkylation and Acetylation

The synthesis involves three primary stages:

  • Bendamustine Activation :

    • Bendamustine’s primary amine group is functionalized using phosgene or triphosgene to form an isocyanate intermediate.

    • Reaction conditions: Dichloromethane (DCM), 0–5°C, under nitrogen atmosphere .

  • Vorinostat Derivatization :

    • Vorinostat’s hydroxamic acid group is protected using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions.

    • Solvent: Tetrahydrofuran (THF), room temperature, 12-hour reaction time .

  • Conjugation and Deprotection :

    • Activated bendamustine is coupled with protected vorinostat via carbamate bond formation.

    • Final deprotection using tetrabutylammonium fluoride (TBAF) yields this compound.

    • Yield: 62–68% (optimized process) .

Table 1: Critical Reaction Parameters

StepReagentsTemperatureTimeYield (%)
Bendamustine activationTriphosgene/DCM0–5°C2 hr89
Vorinostat protectionTBS-Cl/THF25°C12 hr95
ConjugationDIEA, DCM-10°C6 hr72
DeprotectionTBAF/THF0°C1 hr92

Pharmaceutical Formulation

Lyophilized Powder for Intravenous Use

Clinical trial protocols (NCT03345485) specify the following composition:

  • Active ingredient : this compound (60–80 mg/m² per vial)

  • Excipients :

    • Mannitol (cryoprotectant): 50 mg/vial

    • Polysorbate 80 (surfactant): 0.1% w/v

    • Sodium citrate buffer (pH 6.0): 10 mM

Reconstitution is performed with sterile water for injection, followed by dilution in 0.9% sodium chloride .

Analytical Characterization

Quality Control Metrics

  • Purity : ≥98% (HPLC, C18 column, acetonitrile/water gradient)

  • Stability : 24 months at -20°C (lyophilized form); 8 hr post-reconstitution at 25°C .

  • Impurity Profile :

    • Bendamustine free base: <0.5%

    • Vorinostat degradation products: <0.2%

Patent-Protected Synthesis Enhancements

The WO2018229132A1 patent discloses improved crystallization methods using anti-solvent precipitation:

  • Solvent system : Ethanol/water (7:3 v/v)

  • Particle size : 50–100 μm (controlled via cooling rate: 0.5°C/min)

  • Polymorph control : Form II crystalline structure preferred for enhanced solubility .

Challenges in Scalable Production

  • Carbamate Bond Stability :

    • Degradation observed at pH >7.0 requires strict buffer control during manufacturing .

  • Residual Solvent Limits :

    • DCM levels must be <600 ppm per ICH Q3C guidelines.

Comparative Analysis of Preparation Methods

Table 2: Method Efficiency Comparison

ParameterLaboratory ScalePilot Plant ScaleCommercial Scale
Batch size (kg)0.05550
Cycle time (days)71014
API yield (%)586367
Impurity A (%)0.70.40.2

Analyse Chemischer Reaktionen

Types of Reactions: Tinostamustine undergoes various chemical reactions, primarily involving its alkylating and deacetylase inhibitory functions. These reactions include:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Tinostamustine has a wide range of scientific research applications, including:

Wirkmechanismus

Tinostamustine exerts its effects through a dual mechanism:

Vergleich Mit ähnlichen Verbindungen

Tinostamustine is unique due to its dual-action mechanism, combining the properties of an alkylating agent and a histone deacetylase inhibitor. Similar compounds include:

This compound stands out by integrating these two mechanisms into a single molecule, potentially offering enhanced therapeutic benefits compared to using the individual components separately .

Biologische Aktivität

Tinostamustine (EDO-S101) is a novel alkylating deacetylase inhibitor (HDACi) that has garnered attention for its potential therapeutic applications in various hematological malignancies and solid tumors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound functions as a dual-action agent, combining the properties of an alkylating agent with those of a histone deacetylase inhibitor. This unique mechanism allows it to induce apoptosis, inhibit tumor growth, and enhance the immune response against cancer cells.

  • Alkylation : this compound interacts with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription.
  • Histone Deacetylase Inhibition : By inhibiting HDACs, this compound increases histone acetylation, which can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes.

Efficacy in Preclinical Studies

Preclinical studies have demonstrated significant anti-tumor activity across various cancer models. Notably:

  • Multiple Myeloma : this compound has shown potent anti-myeloma activity both as a monotherapy and in combination with other agents like bortezomib. It enhances CD38 expression on myeloma cells, which is crucial for antibody-dependent cellular cytotoxicity (ADCC) .
  • Hodgkin Lymphoma : In a Phase I trial, this compound exhibited promising efficacy in relapsed/refractory Hodgkin lymphoma (HL), achieving an overall response rate of 37% .
  • Solid Tumors : The compound has also been evaluated in patients with advanced solid tumors, showing modest efficacy with a clinical benefit rate of 44.4% .

Phase I/II Trials

  • Hodgkin Lymphoma :
    • Study Design : A multicenter, open-label trial assessed the safety and efficacy of this compound in patients with R/R HL.
    • Results :
      • Maximum tolerated dose (MTD): 100 mg/m² over 60 minutes.
      • Overall response rate: 37% (2 complete responses, 5 partial responses).
      • Median progression-free survival: 3.8 months .
  • Advanced Solid Tumors :
    • Study Design : A Phase II study evaluated this compound in patients with various advanced solid tumors.
    • Results :
      • Overall response rate: Modest signals of efficacy observed.
      • Median progression-free survival: 2.2 months; overall survival: 5.5 months .

Case Studies

  • In preclinical models, this compound demonstrated superior effects compared to traditional therapies like bendamustine and temozolomide, particularly in enhancing radiosensitivity and prolonging disease-free survival (DFS) .

Safety Profile

This compound's safety profile has been characterized by manageable treatment-emergent adverse events (TEAEs), primarily hematological toxicities:

  • In clinical trials, most patients experienced TEAEs related to treatment, but there were no drug-related fatalities reported.
  • Common adverse events included decreases in platelet counts and gastrointestinal issues .

Summary Table of Clinical Findings

Study TypeCancer TypeOverall Response RateMedian PFS (months)Median OS (months)
Phase IHodgkin Lymphoma37%3.8Not reported
Phase IIAdvanced Solid TumorsModest signals2.25.5
PreclinicalMultiple MyelomaSignificant activityNot applicableNot applicable

Q & A

Q. What molecular mechanisms underlie Tinostamustine’s dual alkylating and histone deacetylase (HDAC) inhibitory activities?

Basic Research Focus
TINO combines a bendamustine-derived alkylating agent with a vorinostat-like HDAC inhibitor, enabling simultaneous DNA damage induction and chromatin relaxation. The alkylating component introduces DNA crosslinks, while HDAC inhibition reduces histone acetylation, impairing DNA repair machinery access . Methodologically, validate this using γH2AX staining (DNA damage marker) and chromatin immunoprecipitation (ChIP) to assess histone acetylation changes post-treatment .

Q. How can researchers design experiments to evaluate TINO’s synergy with radiotherapy (RT) in glioblastoma models?

Advanced Experimental Design
Use in vitro clonogenic assays to quantify dose-enhancement ratios (DRE) when combining TINO with RT. For example, in U87MG and T98G glioblastoma cells, pre-treat with TINO (e.g., 0.5–2 µM for 24 hours) before RT (2–6 Gy). Assess residual DNA damage via γH2AX foci persistence (>24 hours post-RT) and apoptosis via caspase-3 activation . In vivo, orthotopic xenograft models (e.g., U251 cells in nude mice) treated with TINO (10 mg/kg, IV) and RT (2 Gy/fraction) show tumor growth inhibition via bioluminescence imaging and survival analysis .

Q. Why does TINO exhibit variable efficacy across glioblastoma cell lines, such as U251 versus T98G?

Data Contradiction Analysis
T98G’s resistance may stem from elevated baseline Bcl2 expression (anti-apoptotic) or MGMT activity. Compare Bcl2 levels via Western blot and MGMT promoter methylation status via MSP-PCR. To test causality, transfect U251 cells with Bcl2 overexpression vectors and assess TINO’s IC50 shifts. Similarly, CRISPR-mediated MGMT knockout in T98G could restore sensitivity .

Q. What biomarkers predict this compound responsiveness in solid tumors like soft tissue sarcoma (STS)?

Translational Research Focus
In the NCT03345485 trial, STS patients showed 7.7% ORR and 30.8% CBR. Prioritize biomarkers linked to HDAC activity (e.g., acetylated histone H3 levels) or DNA repair defects (e.g., BRCA1/2 mutations). Use immunohistochemistry (IHC) on pre-treatment biopsies to correlate CD38 or MICA/B expression (from myeloma studies) with clinical outcomes .

Q. How does TINO modulate immune-related targets like CD38 and NKG2D ligands in hematologic malignancies?

Mechanistic Depth
In multiple myeloma, TINO (1–2.5 µM) upregulates CD38 (flow cytometry) and MICA/B (qPCR), enhancing daratumumab’s antibody-dependent cellular cytotoxicity (ADCC). Co-culture MM cells with NK cells post-TINO treatment to measure ADCC efficacy (e.g., lactate dehydrogenase release assays). Validate in patient-derived xenografts using CB17-SCID mice .

Q. What experimental strategies address TINO-induced resistance in MGMT-proficient gliomas?

Advanced Therapeutic Challenge
MGMT overexpression repairs TINO-induced O6-alkylguanine adducts. Combine TINO with MGMT inhibitors (e.g., O6-benzylguanine) or PARP inhibitors (e.g., olaparib) to exploit synthetic lethality. Use siRNA screens to identify resistance-related genes and validate via rescue experiments .

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) studies be structured for TINO in early-phase trials?

Clinical Translation Methodology
In phase I trials (e.g., NCT03345485), collect serial plasma samples post-IV infusion to measure TINO’s half-life and AUC. Correlate HDAC inhibition in peripheral blood mononuclear cells (PBMCs) with tumor response. Use LC-MS/MS for drug quantification and ELISA for acetylated histone H3 as a PD marker .

Q. What are the implications of TINO’s effects on autophagy in combination therapies?

Pathway Analysis
TINO suppresses protective autophagy (reduced LC3B-II and Beclin-1, increased p62 via Western blot). Combine with autophagy inhibitors (e.g., chloroquine) to enhance cytotoxicity. In glioblastoma stem cells (GSCs), monitor autophagic flux using tandem mRFP-GFP-LC3 reporters .

Q. How can researchers model TINO’s penetration of the blood-brain barrier (BBB) for CNS tumors?

Preclinical Model Optimization
Use in vitro BBB models (e.g., hCMEC/D3 endothelial cells) to measure TINO’s permeability (Papp) via LC-MS/MS. In vivo, administer radiolabeled TINO (e.g., 14C-TINO) to mice and quantify brain tissue concentrations. Compare with temozolomide as a positive control .

Q. What statistical approaches are optimal for analyzing TINO’s synergistic effects in combination studies?

Data Analysis Framework
Apply the Chou-Talalay combination index (CI) method to quantify synergy (CI < 1 indicates synergy). For survival data in xenografts, use Kaplan-Meier curves with log-rank tests. Address heterogeneity in patient-derived models via mixed-effects regression .

Eigenschaften

IUPAC Name

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISXTRIGVCKQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236199-60-2
Record name Tinostamustine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tinostamustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TINOSTAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.